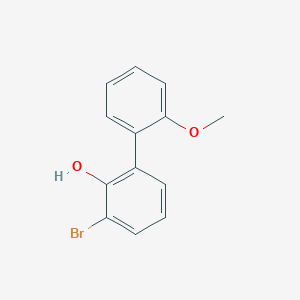
3-Bromo-2'-methoxy-biphenyl-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2'-methoxy-biphenyl-2-OL, also known as this compound, is a useful research compound. Its molecular formula is C13H11BrO2 and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Bromo-2'-methoxy-biphenyl-2-OL serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique electronic and steric properties allow it to participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with nucleophiles to form new compounds.
- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to yield biphenyl derivatives.
Research indicates that this compound may exhibit significant biological activities, making it a candidate for further investigation in medicinal chemistry. Potential applications include:
- Antimicrobial Properties : Studies have suggested that it may possess activity against certain bacterial strains.
- Anticancer Properties : Its interaction with biological targets could lead to the development of new anticancer agents.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its role as a pharmacophore in drug development. Its structure allows for modifications that can enhance its therapeutic efficacy while minimizing side effects. The presence of bromine and methoxy groups influences its binding affinity to various receptors and enzymes.
Industrial Applications
The compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing advanced materials. Its unique properties make it suitable for developing new materials with specific functionalities in industries such as electronics and pharmaceuticals.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of biphenyl derivatives, including this compound, demonstrating its potential efficacy against cancer cell lines through modulation of apoptosis pathways. Results indicated a promising IC50 value compared to established chemotherapeutics .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing various biphenyl analogs, including this compound, highlighting its role as an intermediate in creating compounds with enhanced biological activity against resistant bacterial strains .
Eigenschaften
IUPAC Name |
2-bromo-6-(2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-12-8-3-2-5-9(12)10-6-4-7-11(14)13(10)15/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUMGJJWRASTQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628474 |
Source


|
| Record name | 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141778-86-1 |
Source


|
| Record name | 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













